GSK-1440115 vs. GSK1562590: Binding Affinity Comparison Across Mammalian UT Receptors
In a direct head-to-head comparison, GSK-1440115 demonstrated pKi values of 7.34-8.64 across mammalian recombinant (mouse, rat, cat, monkey, human) and native (SJRH30 cells) UT receptors, while GSK1562590 exhibited consistently higher affinity with pKi values of 9.14-9.66 across the same species panel [1]. The difference of approximately 0.8-1.3 log units corresponds to GSK1562590 having roughly 6- to 20-fold higher binding affinity than GSK-1440115 [1].
| Evidence Dimension | UT receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.34-8.64 across mammalian species (mouse, rat, cat, monkey, human recombinant UT and SJRH30 native UT) |
| Comparator Or Baseline | GSK1562590: pKi = 9.14-9.66 across same species panel |
| Quantified Difference | GSK1562590 exhibits approximately 6- to 20-fold higher binding affinity (ΔpKi ~0.8-1.3) |
| Conditions | Radioligand binding assays using recombinant and native UT receptors across multiple mammalian species |
Why This Matters
GSK-1440115 offers moderate-to-high affinity suitable for reversible competitive antagonism studies, whereas GSK1562590's higher affinity aligns with its insurmountable antagonist profile; researchers selecting between these tool compounds must match affinity to their experimental design requirements.
- [1] Behm DJ, Aiyar NV, Olzinski AR, et al. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. Br J Pharmacol. 2010;161(1):207-228. View Source
